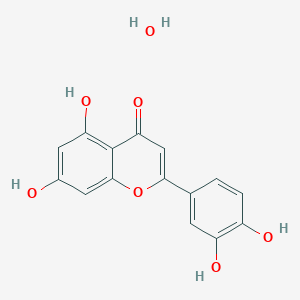
Luteolin monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luteolin monohydrate is a naturally occurring flavonoid compound with the chemical structure 3′,4′,5,7-tetrahydroxyflavone. It is found in various plants, including vegetables, fruits, and medicinal herbs. Luteolin is known for its yellow dye properties and possesses numerous biological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions: Luteolin can be synthesized through various chemical routes. One common method involves the cyclization of 2′,4′,6′-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde under basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of luteolin often involves extraction from plant sources. Plants rich in luteolin, such as honeysuckle and chrysanthemum, are processed to isolate the compound. The extraction process may involve solvent extraction, followed by purification steps like crystallization or chromatography .
化学反应分析
Types of Reactions: Luteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form quinones or reduced to form dihydro derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while reduction can produce dihydro derivatives .
科学研究应用
Luteolin monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and as a standard in analytical methods.
Biology: Luteolin is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It has potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Luteolin is used in the food industry as a natural dye and antioxidant.
作用机制
Luteolin exerts its effects through multiple molecular targets and pathways. It inhibits pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB) activation. These actions contribute to its anti-inflammatory and anticancer properties . Luteolin also modulates cell signaling pathways, including mTOR/PI3K/Akt, STAT3, and Wnt/β-catenin, leading to the inhibition of cancer cell survival and proliferation .
相似化合物的比较
Luteolin is part of the flavonoid family, which includes compounds like quercetin, hesperidin, naringenin, gallic acid, and tannic acid. Compared to these compounds, luteolin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . For example:
Quercetin: Similar antioxidant properties but differs in hydroxylation pattern.
Hesperidin: Primarily found in citrus fruits and has different glycosylation.
Naringenin: Found in grapefruits and has a different flavanone structure.
Luteolin’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
6113-16-2 |
|---|---|
分子式 |
C15H12O7 |
分子量 |
304.25 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O6.H2O/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7;/h1-6,16-19H;1H2 |
InChI 键 |
JGMZBVVOXURYRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



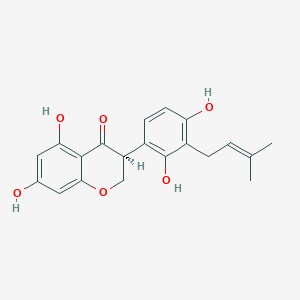
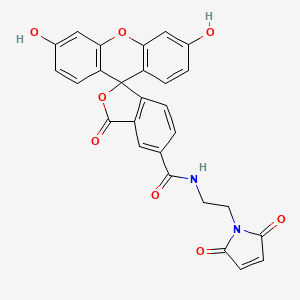
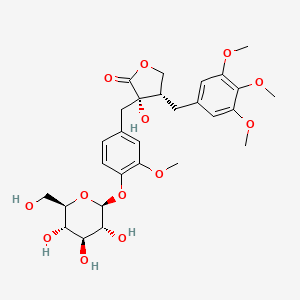

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
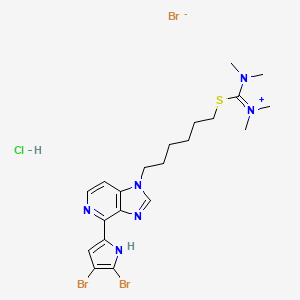

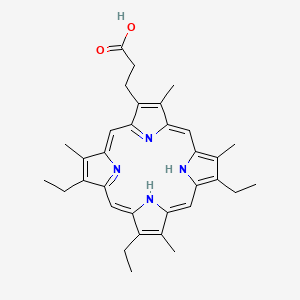
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
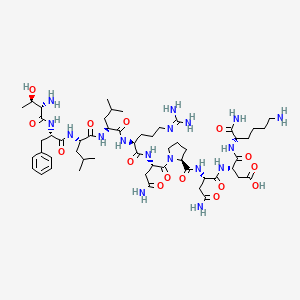
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
